3-{5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-yl}propan-1-amine

Catalog No.
S15867574
CAS No.
M.F
C11H16N4
M. Wt
204.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-{5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-yl}propa...

Product Name

3-{5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-yl}propan-1-amine

IUPAC Name

3-(5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)propan-1-amine

Molecular Formula

C11H16N4

Molecular Weight

204.27 g/mol

InChI

InChI=1S/C11H16N4/c1-8-6-9(2)15-11(13-8)7-10(14-15)4-3-5-12/h6-7H,3-5,12H2,1-2H3

InChI Key

IBZAIMSBYLIVRW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=CC(=NN12)CCCN)C

3-{5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-yl}propan-1-amine dihydrochloride is a chemical compound with the molecular formula C11_{11}H16_{16}N4_4·HCl and a molecular weight of 277.19 g/mol. It is classified as a building block in organic synthesis and is primarily utilized in research laboratories. The compound features a pyrazolo[1,5-a]pyrimidine core, which is significant in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. The compound's CAS number is 1181457-93-1, and it is typically stored at room temperature .

The reactions involving 3-{5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl}propan-1-amine generally include nucleophilic substitutions and coupling reactions typical of amines. The presence of the pyrazolo[1,5-a]pyrimidine moiety allows for various modifications that can enhance its biological activity or alter its pharmacokinetic properties. Specific reactions may include:

  • Alkylation: The amine group can undergo alkylation to form quaternary ammonium salts.
  • Acylation: Acylation reactions can introduce carbonyl functionalities to modify the compound's reactivity.
  • Coupling Reactions: The compound can participate in coupling reactions with electrophiles to form more complex structures.

3-{5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-yl}propan-1-amine exhibits notable biological activities, particularly in the realm of pharmacology. Compounds containing the pyrazolo[1,5-a]pyrimidine structure have been studied for their potential as:

  • Anticancer agents: They may inhibit specific kinases involved in cancer progression.
  • Anti-inflammatory agents: Some derivatives have shown promise in reducing inflammation.
  • Neuroprotective effects: Certain compounds have been linked to neuroprotective properties, possibly through modulation of neurotransmitter systems.

Research indicates that this compound may interact with various biological targets, leading to diverse pharmacological effects .

The synthesis of 3-{5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl}propan-1-amine typically involves multi-step organic synthesis techniques. Common methods include:

  • Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and pyrimidines.
  • Amine Introduction: The propan-1-amine moiety can be introduced via reductive amination or nucleophilic substitution methods.
  • Salt Formation: The dihydrochloride form is obtained by reacting the base with hydrochloric acid.

These methods allow for the production of the compound in sufficient purity for research applications .

3-{5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-yl}propan-1-amine dihydrochloride finds applications primarily in:

  • Drug Discovery: As a lead compound for developing new therapeutic agents targeting various diseases.
  • Biochemical Research: Utilized in studies investigating enzyme inhibition and receptor interactions.
  • Chemical Biology: Serves as a tool compound for probing biological pathways involving pyrazolo[1,5-a]pyrimidine derivatives.

Its unique structure offers opportunities for further derivatization and exploration in medicinal chemistry .

Interaction studies involving 3-{5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl}propan-1-amine focus on its binding affinity to various biological targets. Preliminary data suggest that it may interact with:

  • Kinases: Potential inhibition of kinases involved in cancer signaling pathways.
  • Receptors: Modulation of neurotransmitter receptors could indicate neuropharmacological potential.

These studies are crucial for understanding the compound's mechanism of action and guiding further development as a therapeutic agent .

Several compounds share structural features with 3-{5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl}propan-1-amine. Notable examples include:

Compound NameMolecular FormulaCAS NumberUnique Features
5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amineC8_8H10_{10}N4_41605-78-3Lacks propanamine side chain; simpler structure
4-AminoquinazolineC8_8H8_{8}N4_486-29-9Different core structure; used in anti-cancer drugs
6-Methylthieno[2,3-b]pyridineC7_7H8_8N2_2S1216280Contains sulfur; different pharmacological profile

The uniqueness of 3-{5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl}propan-1-amine lies in its specific combination of the pyrazolo core and the propanamine side chain, which may confer distinct biological activities not observed in simpler derivatives or structurally different compounds. This specificity makes it an interesting candidate for further investigation in drug development contexts .

XLogP3

0.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

204.137496527 g/mol

Monoisotopic Mass

204.137496527 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-15-2024

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